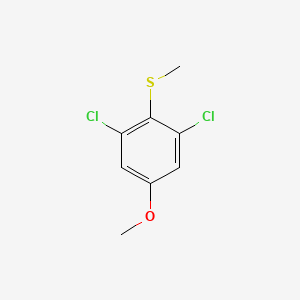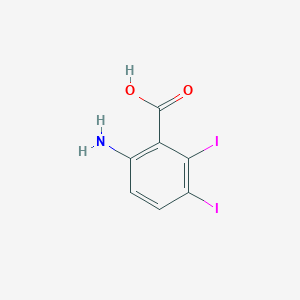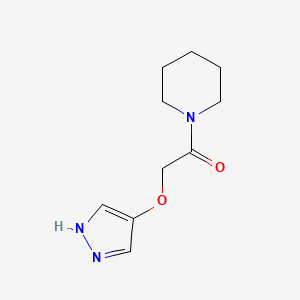
2-((1H-Pyrazol-4-yl)oxy)-1-(piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1H-Pyrazol-4-yl)oxy)-1-(piperidin-1-yl)ethanone is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring linked to a piperidine moiety through an ethanone bridge, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Pyrazol-4-yl)oxy)-1-(piperidin-1-yl)ethanone typically involves the reaction of 1H-pyrazole-4-ol with 1-(piperidin-1-yl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-((1H-Pyrazol-4-yl)oxy)-1-(piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethanone bridge can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
2-((1H-Pyrazol-4-yl)oxy)-1-(piperidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 2-((1H-Pyrazol-4-yl)oxy)-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target enzyme.
類似化合物との比較
Similar Compounds
1-(Piperidin-1-yl)ethanone: Lacks the pyrazole ring, making it less versatile.
1H-Pyrazol-4-ol: Lacks the piperidine moiety, which may reduce its binding affinity in certain applications.
2-(1H-Pyrazol-4-yl)ethanol: Similar structure but with an alcohol group instead of a piperidine moiety.
Uniqueness
2-((1H-Pyrazol-4-yl)oxy)-1-(piperidin-1-yl)ethanone is unique due to its combination of a pyrazole ring and a piperidine moiety, providing a balance of reactivity and binding affinity. This makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C10H15N3O2 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
1-piperidin-1-yl-2-(1H-pyrazol-4-yloxy)ethanone |
InChI |
InChI=1S/C10H15N3O2/c14-10(13-4-2-1-3-5-13)8-15-9-6-11-12-7-9/h6-7H,1-5,8H2,(H,11,12) |
InChIキー |
NKKBERPWKBENAT-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=O)COC2=CNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Azabicyclo[2.2.0]hexan-5-ol](/img/structure/B14770860.png)
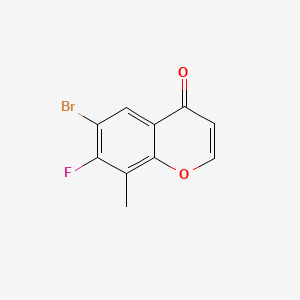

![2-(5-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14770875.png)
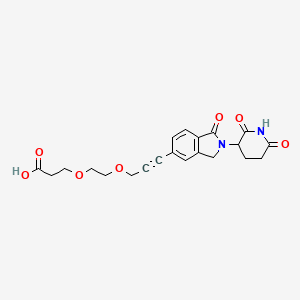
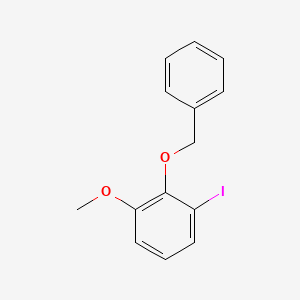
![N-(5-aminopentyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B14770886.png)



